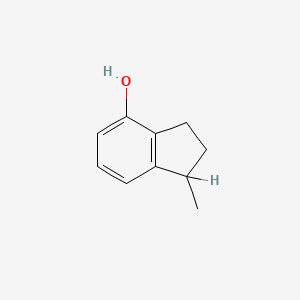

1-Methylindan-4-ol

説明

1-Methylindan-4-ol (CAS: 20294-29-5; EC: 243-701-9) is a bicyclic alcohol featuring a fused indane (benzene + cyclopentane) scaffold with a hydroxyl group at the 4-position and a methyl substituent at the 1-position . It is primarily used in industrial and scientific research contexts, though its specific applications (e.g., pharmaceutical intermediates, material synthesis) remain underdocumented in publicly available literature.

特性

CAS番号 |

20294-29-5 |

|---|---|

分子式 |

C10H12O |

分子量 |

148.20 g/mol |

IUPAC名 |

1-methyl-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C10H12O/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,7,11H,5-6H2,1H3 |

InChIキー |

VQCXOLDXRRLVAF-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2=C1C=CC=C2O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key differences are hypothesized based on structural features and available

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

- Structure : A pyrimidine-substituted piperidine derivative with methoxy and methylthio groups.

- Key Differences: Contains a six-membered piperidine ring instead of a bicyclic indane system.

- Applications : Likely used in medicinal chemistry (e.g., kinase inhibitors), though explicit data are absent in the provided evidence .

1-Methylazepan-4-ol

- Structure : A seven-membered azepane ring with a hydroxyl group at the 4-position and a methyl group at the 1-position.

- Key Differences: Larger ring size (azepane vs.

- Applications : Cited as an intermediate in pharmaceutical synthesis (e.g., Azelastine impurity 9) .

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

- Structure : Combines an indole core with a methylpiperidine substituent.

- Key Differences :

- Applications : Listed as a pharmaceutical intermediate, though specific therapeutic roles are unconfirmed .

Hypothetical Property Comparison Table

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。